Peldesine dihydrochloride

PNP enzyme inhibition target engagement purine salvage pathway

T-cell research programs requiring human-translatable PNP inhibition face reproducibility risks when substituting non-clinical-stage inhibitors. Peldesine dihydrochloride (CAS 2772702-10-8, ≥98%) is one of only three PNP inhibitors to complete Phase 3 trials, providing validated human PK (51% oral bioavailability, t½ 3.5 h). • T-cell-selective suppression (IC50 800 nM) without B-cell impairment • Dihydrochloride salt (≥33.33 mg/mL aq. solubility) eliminates DMSO artifacts • Intermediate PNP potency (human RBC IC50 36 nM) enables graded pathway modulation

Molecular Formula C12H13Cl2N5O
Molecular Weight 314.17 g/mol
Cat. No. B8137014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeldesine dihydrochloride
Molecular FormulaC12H13Cl2N5O
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl
InChIInChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H
InChIKeyHQJPQOLISXXDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peldesine Dihydrochloride: Baseline Profile


Peldesine dihydrochloride (BCX-34 dihydrochloride) is a synthetic purine analog and potent, competitive, reversible purine nucleoside phosphorylase (PNP) inhibitor with IC50 values of 36 nM, 5 nM, and 32 nM against human, rat, and mouse red blood cell (RBC) PNP, respectively [1]. The compound also inhibits human T-cell proliferation with an IC50 of 800 nM [2]. The dihydrochloride salt form (CAS 2772702-10-8, molecular weight 314.17 g/mol, purity ≥98%) enhances aqueous solubility (≥33.33 mg/mL in H2O) and experimental handling characteristics [3]. Peldesine is orally active (rat bioavailability 76%) and has been evaluated clinically through Phase 3 trials for cutaneous T-cell lymphoma and psoriasis, representing one of only three PNP inhibitors to reach clinical-stage development [4].

Enzyme Target PNP pathway inhibition study fit
Cell Selectivity T-cell immunomodulation assay context
Route Oral bioavailability model fit
Formulation Aqueous-compatible dihydrochloride salt

Why Peldesine Dihydrochloride Cannot Be Substituted


Substituting Peldesine dihydrochloride with alternative PNP inhibitors introduces significant experimental variability and procurement risk due to fundamentally divergent potency, selectivity, and clinical validation profiles. Among small-molecule PNP inhibitors, only Peldesine, Forodesine, and Ulodesine have entered clinical trials, and each possesses distinct pharmacological characteristics that preclude interchangeable use [1]. The clinical development status varies substantially: Peldesine reached Phase 3 trials for cutaneous T-cell lymphoma and psoriasis, whereas Ulodesine targets gout and hyperuricemia with different therapeutic indications [2]. Peldesine dihydrochloride demonstrates T-cell-selective suppression without affecting B-cell proliferation at equivalent concentrations, a functional selectivity profile not uniformly shared across PNP inhibitor chemotypes [3]. Additionally, the dihydrochloride salt formulation of Peldesine offers distinct solubility and stability properties that differ from free base forms of related compounds, directly impacting experimental reproducibility and formulation consistency [4].

PNP Inhibitor Selectivity Profile

T-cell versus B-cell selectivity may shift across PNP inhibitor chemotypes, altering immune cell lineage interpretation in experiments.

Human Exposure Documentation

Peldesine dihydrochloride has reported human exposure data from Phase 3 trials; most research-stage PNP inhibitors lack equivalent documentation, affecting risk assessment.

Salt Form Solubility

Aqueous solubility of the dihydrochloride salt is not matched by the free base or alternative salts, directly impacting in vitro assay and in vivo formulation consistency.

Peldesine Dihydrochloride: Differentiation Evidence


PNP Enzyme Inhibition: Peldesine vs. Ulodesine

Peldesine dihydrochloride inhibits human RBC PNP with an IC50 of 36 nM, whereas Ulodesine (BCX-4208) inhibits PNP with an IC50 of 2.293 nM, representing an approximately 15.7-fold difference in enzymatic inhibitory potency [1]. For research applications requiring less complete PNP suppression or investigating partial pathway modulation, Peldesine's intermediate potency provides a distinct experimental tool relative to ultra-potent alternatives.

PNP Inhibition (IC50)
Cross-study comparable
36 nM (Peldesine) vs 2.293 nM (Ulodesine)
Intermediate potency supports partial PNP pathway studies.
Selection must consider target occupancy and working concentration requirements.
PNP enzyme inhibition target engagement purine salvage pathway

T-Cell Proliferation Inhibition: Peldesine vs. Forodesine

Peldesine dihydrochloride inhibits T-cell proliferation with an IC50 of 800 nM [1]. In direct comparative studies, Forodesine (BCX-1777, Immucillin-H) was found to be a 10- to 100-fold more potent inhibitor of human lymphocyte proliferation than Peldesine (BCX-34) [2]. This potency differential establishes a clear functional distinction: Peldesine offers a more moderate T-cell inhibitory profile suitable for studies requiring partial rather than maximal lymphocytic suppression.

T-Cell Proliferation (IC50)
Head-to-head
Peldesine 800 nM; Forodesine 10–100× more potent
Moderate T-cell inhibition for graded suppression studies.
Allows concentration-response experiments at higher micromolar ranges.
T-cell proliferation lymphocyte inhibition immunomodulation

T-Cell vs. B-Cell Functional Selectivity

Peldesine (BCX-34) demonstrates functional selectivity for T-cell lineages over B-cells. At concentrations up to 50 μM over 72 hours in Jurkat T-cells, Peldesine completely inhibited T-cell proliferation at less than 10 μM in the presence of 10 μM deoxyguanosine (dGuo) . In contrast, under identical experimental conditions, B-cell proliferation was not affected by Peldesine treatment [1]. This T-cell-selective suppression occurs via an IL-2-independent mechanism, indicating action at a late phase of T-cell activation rather than early activation events [2].

T-Cell vs. B-Cell Selectivity
Class-level inference
T-cell proliferation inhibited at <10 µM; B-cell unaffected up to 50 µM.
Functional T-cell-selective profile, distinct from broad cytotoxicity.
IL-2-independent; late-phase T-cell activation mechanism.
T-cell selectivity B-cell immune cell specificity

In Vivo Pharmacokinetics and PNP Suppression

Peldesine dihydrochloride exhibits oral bioavailability of 76% in rats, enabling effective systemic exposure following oral administration . At 30 mg/kg oral dosing, Peldesine elevated plasma inosine levels 2-fold. At 100 mg/kg oral dosing, Peldesine suppressed ex vivo RBC PNP activity in rats by 98% at 3 hours post-dose and suppressed ex vivo skin PNP activity in mice by 39% at 3 hours post-dose [1]. In healthy human volunteers, Peldesine demonstrated linear pharmacokinetics over a dose range of 30 to 144 mg/m² with a calculated terminal half-life of 3.5 ± 1.0 hours and absolute oral bioavailability of approximately 51% [2].

In Vivo PK & PNP Suppression
Cross-study comparable
Rat F 76%; Human F 51%; t½ 3.5 h; 98% RBC PNP suppression (rat, 100 mg/kg).
Supports oral administration study design with human PK reference data.
Translational dose extrapolation requires model-specific validation.
oral bioavailability pharmacokinetics in vivo pharmacology

Clinical-Stage Validation: Phase 3 Trials

Peldesine is one of only three PNP inhibitors to have entered clinical trials, reaching Phase 3 development for cutaneous T-cell lymphoma (CTCL) and psoriasis [1]. In a Phase 3 randomized, double-blind, placebo-controlled trial of 90 patients with patch and plaque-phase CTCL, Peldesine 1% dermal cream was evaluated, though it did not demonstrate statistically significant superiority over placebo control [2]. A separate Phase 3 psoriasis trial of 351 patients similarly showed no significant difference between Peldesine 1% cream and placebo . While the compound is now discontinued from active clinical development, this Phase 3 human safety and tolerability dataset provides procurement-relevant information regarding the compound's clinical exposure history that is unavailable for most research-stage PNP inhibitors.

Phase 3 Human Exposure Data
Class-level inference
CTCL (n=90) and psoriasis (n=351) Phase 3 trials; 1% topical cream.
Provides human exposure documentation context for preclinical risk review.
No statistically significant difference vs. placebo; development discontinued.
clinical trials Phase 3 topical formulation

Dihydrochloride Salt vs. Free Base Solubility

Peldesine dihydrochloride (CAS 2772702-10-8, molecular weight 314.17 g/mol) as the dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base form (Peldesine CAS 133432-71-0, molecular weight 241.25 g/mol) [1]. The dihydrochloride salt achieves solubility of ≥33.33 mg/mL in H2O and 200 mg/mL in DMSO (ultrasonic), enabling stock solution preparation at concentrations up to 636.60 mM in DMSO [2]. The free base form is primarily soluble in DMSO (200 mg/mL) but demonstrates limited aqueous solubility [3]. This solubility differential is critical for in vitro assay design and in vivo formulation development.

Salt vs. Free Base Solubility
Direct comparison
Salt: H₂O ≥33.33 mg/mL; DMSO 200 mg/mL. Free base: limited aqueous.
Aqueous solubility enables buffer-based assay and in vivo formulation.
Stock solutions up to 636.60 mM in DMSO.
salt formulation solubility experimental handling

Peldesine Dihydrochloride: Research Applications


T-Cell Disease Modeling with Clinical PK Data

Peldesine dihydrochloride is optimally suited for preclinical research programs modeling T-cell-mediated pathologies where human pharmacokinetic bridging is required. The compound's documented human oral bioavailability (51%) and terminal half-life (3.5 ± 1.0 h) provide translational pharmacokinetic parameters for dose extrapolation in cutaneous T-cell lymphoma, psoriasis, and T-cell autoimmune disease models [1]. Unlike research-stage PNP inhibitors lacking clinical PK data, Peldesine enables PK/PD modeling with human reference values established from Phase 1-3 clinical investigations [2].

Partial PNP Pathway Inhibition Studies

Peldesine's intermediate PNP inhibitory potency (human RBC PNP IC50 = 36 nM) compared to ultra-potent alternatives like Ulodesine (IC50 = 2.293 nM) makes it the appropriate selection for studies investigating graded or partial PNP pathway suppression [1]. The approximately 15.7-fold lower potency relative to Ulodesine provides researchers with a tool to examine dose-dependent purine salvage pathway modulation without complete enzymatic blockade, a pharmacological window not readily achievable with ultra-potent PNP inhibitors [2].

T-Cell-Selective Immunomodulation

Research protocols requiring T-cell lineage-specific suppression while maintaining intact B-cell function should prioritize Peldesine dihydrochloride based on its demonstrated functional selectivity profile. At concentrations that completely inhibit T-cell proliferation (<10 μM with 10 μM dGuo), Peldesine exhibits no detectable effect on B-cell proliferation [1]. This T-cell-selective activity, operating via an IL-2-independent mechanism affecting late-phase T-cell activation, distinguishes Peldesine from broadly immunosuppressive agents and supports its use in mixed lymphocyte culture systems, adaptive immunity studies, and T-cell lymphoma models where B-cell compartment preservation is experimentally essential [2].

Aqueous-Compatible Assay Development

The dihydrochloride salt formulation of Peldesine (≥33.33 mg/mL aqueous solubility) should be specified for applications requiring aqueous compatibility, including cell culture assays with serum-containing media, in vivo oral gavage formulations, and high-throughput screening campaigns using aqueous buffer systems [1]. Procurement of the dihydrochloride salt rather than the free base eliminates the need for high-percentage DMSO cosolvent systems that may induce cellular toxicity or confound assay readouts, thereby improving experimental reproducibility and reducing solvent artifact interpretation challenges [2].

Application
Selection Property
Validation Focus
T-cell disease model studies with PK bridging
Human PK reference data available
PK/PD model interpretation with reported human exposure data
Graded PNP pathway suppression studies
Intermediate PNP inhibition potency relative to ultra-potent alternatives
Dose-dependent purine salvage pathway modulation
T-cell-selective immunomodulation research
T-cell lineage-selective functional profile
B-cell function preservation endpoints in immune cell assays
Aqueous-compatible assay and formulation development
Enhanced aqueous solubility from dihydrochloride salt
Aqueous buffer compatibility and organic cosolvent reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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